molecular formula C7H5BrClFMg B6341616 4-Chloro-2-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF CAS No. 1818380-66-3

4-Chloro-2-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF

Cat. No.: B6341616
CAS No.: 1818380-66-3
M. Wt: 247.77 g/mol
InChI Key: ZYPCOBJUMDRCBR-UHFFFAOYSA-M
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Description

4-Chloro-2-fluorobenzylmagnesium bromide, 0.25M in 2-methyltetrahydrofuran, is a versatile organometallic compound used in various scientific research applications. This compound is a Grignard reagent, which is widely utilized in organic synthesis due to its ability to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-fluorobenzylmagnesium bromide is typically synthesized through the reaction of 4-chloro-2-fluorobenzyl bromide with magnesium metal in the presence of 2-methyltetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:

    Temperature: The reaction is often conducted at room temperature or slightly elevated temperatures.

    Time: The reaction time can vary but typically ranges from a few hours to overnight.

    Catalysts: Sometimes, a small amount of iodine is added to initiate the reaction.

Industrial Production Methods

In an industrial setting, the production of 4-chloro-2-fluorobenzylmagnesium bromide follows similar principles but on a larger scale. The process involves:

    Large-scale reactors: Equipped with efficient stirring and temperature control systems.

    Continuous flow systems: To enhance the efficiency and yield of the reaction.

    Purification: The product is often purified through distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluorobenzylmagnesium bromide undergoes various types of chemical reactions, including:

    Nucleophilic addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Nucleophilic substitution: Can replace halogens or other leaving groups in organic molecules.

    Coupling reactions: Forms carbon-carbon bonds with other organic halides or pseudohalides.

Common Reagents and Conditions

    Carbonyl compounds: Aldehydes, ketones, esters.

    Solvents: 2-methyltetrahydrofuran, diethyl ether.

    Catalysts: Sometimes, transition metal catalysts are used to facilitate coupling reactions.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Substituted aromatic compounds: Resulting from nucleophilic substitution reactions.

    Coupled products: From carbon-carbon coupling reactions.

Scientific Research Applications

4-Chloro-2-fluorobenzylmagnesium bromide is used in various fields of scientific research:

    Chemistry: As a Grignard reagent, it is essential in organic synthesis for forming carbon-carbon bonds.

    Biology: Used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Plays a role in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-chloro-2-fluorobenzylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This reaction forms a new carbon-carbon bond, which is a fundamental step in many organic synthesis processes. The molecular targets include carbonyl compounds, halides, and other electrophilic species.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzylmagnesium bromide
  • 2-Fluorobenzylmagnesium bromide
  • 4-Bromo-2-fluorobenzylmagnesium chloride

Uniqueness

4-Chloro-2-fluorobenzylmagnesium bromide is unique due to the presence of both chloro and fluoro substituents on the benzyl group. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

magnesium;4-chloro-2-fluoro-1-methanidylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF.BrH.Mg/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPCOBJUMDRCBR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=C(C=C(C=C1)Cl)F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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